molecular formula C16H17N9 B2769466 N-methyl-N-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine CAS No. 2200879-27-0

N-methyl-N-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine

Cat. No. B2769466
CAS RN: 2200879-27-0
M. Wt: 335.375
InChI Key: CJHLKRWGQHRVES-UHFFFAOYSA-N
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Description

“N-methyl-N-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine” is a complex organic compound. It contains several fused ring structures, including a pyrazolo[1,5-a]pyrimidine and a [1,2,4]triazolo[4,3-b]pyridazine . These types of compounds are known for their significant photophysical properties and have attracted attention in material science and medicinal chemistry .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines has been widely studied . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .


Molecular Structure Analysis

The molecular structure of this compound is complex, containing both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .


Physical And Chemical Properties Analysis

Pyrazolo[1,5-a]pyrimidines are known for their significant photophysical properties . They have tunable photophysical properties, and electron-donating groups at position 7 on the fused ring improve both the absorption and emission behaviors .

Scientific Research Applications

Antitumor and Antimicrobial Activities

Research has shown the synthesis of novel N-arylpyrazole-containing compounds that demonstrated inhibitory effects against human breast and liver carcinoma cell lines, comparable to standard treatments. These compounds also exhibited antimicrobial activity, highlighting their potential as antitumor and antimicrobial agents (Riyadh, 2011).

Heterocyclic Compound Synthesis

Another study focused on the effective synthesis of pyrazolo[1,5-a]pyrimidines and related compounds, which are known for their antitrypanosomal activity. This research depicted the synthesis of these compounds via various chemical reactions, showcasing the versatility of pyrazolo[1,5-a]pyrimidine derivatives in pharmaceutical applications (Abdelriheem, Zaki, & Abdelhamid, 2017).

Novel Synthesis Approaches

Further studies have explored novel synthesis methods for creating derivatives of pyrazolo[1,5-a]pyrimidin-7-amines, which could lead to the development of new compounds with potential pharmacological applications. These methodologies include nitration reactions leading to a variety of heterocyclic compounds with potential for further chemical modifications and pharmacological testing (Gazizov, Gorbunov, Rusinov, Ulomsky, & Charushin, 2020).

Future Directions

Pyrazolo[1,5-a]pyrimidines have attracted a great deal of attention in material science and medicinal chemistry due to their significant photophysical properties . Future research may focus on further exploring the synthetic routes, functionalization, and potential applications of these compounds .

properties

IUPAC Name

N,5-dimethyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N9/c1-11-7-16(25-13(19-11)5-6-18-25)22(2)12-8-23(9-12)15-4-3-14-20-17-10-24(14)21-15/h3-7,10,12H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJHLKRWGQHRVES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=NN2C(=C1)N(C)C3CN(C3)C4=NN5C=NN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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